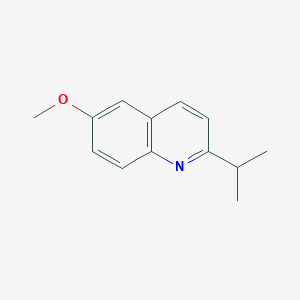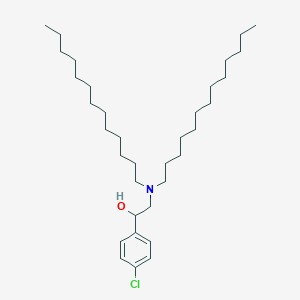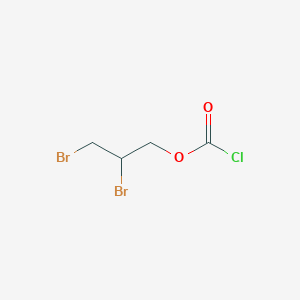
Octahydronaphthalene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydronaphthalene-2,3-dione is a bicyclic organic compound with the molecular formula C10H14O2. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and two ketone groups are present at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octahydronaphthalene-2,3-dione can be synthesized through various methods. One common approach involves the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a catalyst such as palladium or nickel. Another method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use continuous flow reactors to maintain high efficiency and yield. The reaction conditions are carefully controlled to ensure complete hydrogenation and selective oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur at the hydrogenated ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Octahydronaphthalene-2,3-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mécanisme D'action
The mechanism of action of octahydronaphthalene-2,3-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Decalin: A fully hydrogenated derivative of naphthalene without ketone groups.
Tetralin: A partially hydrogenated naphthalene with one aromatic ring and one cyclohexane ring.
1,2,3,4-Tetrahydronaphthalene-1,5-dione: A similar compound with ketone groups at different positions.
Uniqueness: Octahydronaphthalene-2,3-dione is unique due to its specific placement of ketone groups, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. Its fully hydrogenated structure also makes it more stable and less aromatic, influencing its chemical behavior .
Propriétés
Numéro CAS |
6635-50-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2 |
Clé InChI |
XPTOEZHFSNIFGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(=O)C(=O)CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
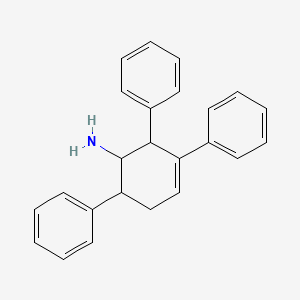
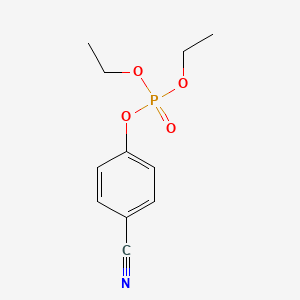
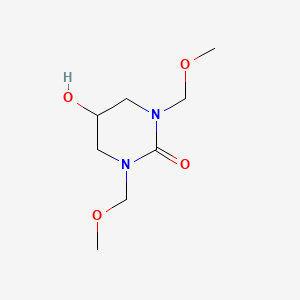
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

